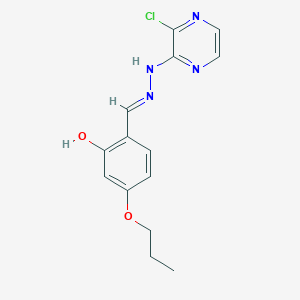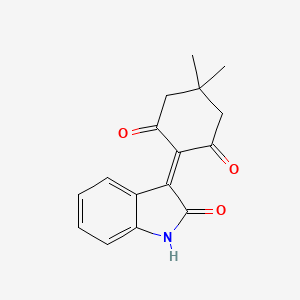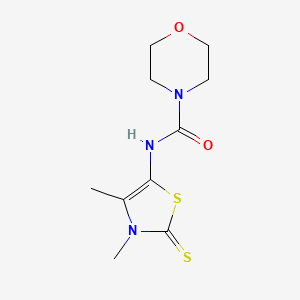![molecular formula C19H23FN2O2 B6030419 2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6030419.png)
2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol, also known as Lasmiditan, is a novel drug that has been developed for the treatment of migraines. It is a selective serotonin 5-HT1F receptor agonist, which means that it works by activating specific receptors in the brain to reduce the symptoms of migraines. The drug has shown promising results in clinical trials and has been approved for use in the United States and Europe.
Mecanismo De Acción
2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol works by selectively activating the 5-HT1F receptor in the brain. This receptor is involved in the regulation of pain and inflammation, and its activation leads to a decrease in the release of pro-inflammatory neuropeptides. By reducing inflammation and pain, this compound is able to alleviate the symptoms of migraines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. These include a reduction in inflammation and pain, as well as an increase in blood flow to the brain. In addition, this compound has been found to have a minimal effect on blood pressure and heart rate, making it a safe option for patients with cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol for lab experiments is that it has a well-defined mechanism of action and a favorable safety profile. This makes it a useful tool for studying the role of the 5-HT1F receptor in pain and inflammation. However, one limitation of this compound is that it is a relatively new drug, and there is still much to be learned about its long-term effects and potential interactions with other drugs.
Direcciones Futuras
There are several potential future directions for research on 2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol. One area of interest is the development of more targeted therapies for migraines, based on a better understanding of the underlying mechanisms of the disease. Another potential direction is the investigation of this compound's effects on other conditions that involve pain and inflammation, such as arthritis and neuropathic pain. Finally, there is a need for further research on the long-term safety and efficacy of this compound, particularly in patients with comorbidities.
Métodos De Síntesis
The synthesis of 2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol involves several steps, starting with the reaction of 4-methoxyphenol with 4-fluoroaniline to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol has been extensively studied in preclinical and clinical trials for the treatment of migraines. The drug has been shown to be effective in reducing the severity and duration of migraines, as well as improving quality of life for patients. In addition, this compound has been found to have a favorable safety profile, with few side effects reported in clinical trials.
Propiedades
IUPAC Name |
2-[[3-(4-fluoroanilino)piperidin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-24-18-8-9-19(23)14(11-18)12-22-10-2-3-17(13-22)21-16-6-4-15(20)5-7-16/h4-9,11,17,21,23H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSRCOPVDSESEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6030338.png)
![2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide](/img/structure/B6030347.png)
![methyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6030362.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6030369.png)
![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6030380.png)


![3-[({[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B6030400.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-bromobenzamide](/img/structure/B6030407.png)
![methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6030412.png)

![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6030427.png)
![4-bromo-2-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6030439.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6030454.png)